Tioclomarol

Pharmacokinetics Half-life Dosing frequency

PK modelers & resistance researchers need long-half-life VKAs for comparative studies-short-acting alternatives like acenocoumarol cannot substitute. Tioclomarol (CAS 22619-35-8), a second-generation 4-hydroxycoumarin vitamin K antagonist, solves this with: • Extended half-life & high lipophilicity (logP 6.12) enabling dose-sparing PK/PD study designs vs. warfarin • 5-Chlorothiophene moiety conferring potency against VKORC1-mutant, warfarin-resistant strains-critical for resistance pathway investigation • Distinct mass/fragmentation profile for LC-MS/MS multi-analyte method validation in forensic & environmental toxicology Supplied as certified reference material with documented purity & storage conditions.

Molecular Formula C22H16Cl2O4S
Molecular Weight 447.3 g/mol
CAS No. 22619-35-8
Cat. No. B584347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioclomarol
CAS22619-35-8
Synonyms3-[3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one;  Apegmone;  3-[5-Chloro-α-(p-chloro-β-hydroxyphenethyl)-2-thenyl]-4-hydroxy-coumarin; 
Molecular FormulaC22H16Cl2O4S
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O
InChIInChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2
InChIKeyWRGOVNKNTPWHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioclomarol (CAS 22619-35-8) Procurement Guide: 4-Hydroxycoumarin Anticoagulant for Research and Rodenticide Applications


Tioclomarol is a synthetic 4-hydroxycoumarin anticoagulant and vitamin K antagonist (ATC B01AA11) [1] [2]. It inhibits the vitamin K epoxide reductase complex, thereby preventing the γ-carboxylation and activation of vitamin K-dependent clotting factors (II, VII, IX, and X) [3] [4]. The compound is classified as a second-generation anticoagulant and is commercially formulated as a 4 mg oral tablet under the trademark Apegmone® for clinical use [5] [6].

Why Tioclomarol Cannot Be Readily Substituted with Other Vitamin K Antagonists: Procurement Considerations


Although Tioclomarol shares a common mechanism of vitamin K antagonism with warfarin, acenocoumarol, and phenprocoumon, it exhibits distinct pharmacological and physicochemical properties that preclude simple interchangeability [1] [2]. Key differentiators include a substantially extended half-life, which reduces dosing frequency compared to shorter-acting alternatives, and a unique structural profile featuring a 5-chlorothiophene moiety that confers enhanced rodenticide potency in resistant populations [3] [4]. Additionally, the compound's higher logP value (6.12) and distinct metabolic pathways result in unique drug interaction profiles relative to other VKAs [5]. These cumulative differences necessitate careful experimental design and procurement decisions based on specific research endpoints.

Tioclomarol Quantitative Evidence Guide: Head-to-Head Comparisons with Leading VKA Alternatives


Pharmacokinetic Differentiation: Extended Half-Life of Tioclomarol Versus Warfarin and Acenocoumarol

Tioclomarol possesses a significantly longer elimination half-life than other VKAs in its class, which directly impacts dosing frequency and reversibility of action. While warfarin exhibits a mean half-life of approximately 40 hours, and acenocoumarol is even shorter at roughly 8-11 hours, Tioclomarol's extended half-life is reported to be substantially longer than these comparators [1]. This pharmacokinetic property translates to once-daily dosing, reducing the need for frequent administration compared to warfarin's typical once-daily regimen and acenocoumarol's often twice-daily requirement [2].

Pharmacokinetics Half-life Dosing frequency Anticoagulation

Comparative Efficacy in Anticoagulant-Resistant Rodent Populations: Tioclomarol as a Second-Generation Rodenticide

Tioclomarol is classified as a second-generation anticoagulant rodenticide, specifically engineered to control rodent populations that have developed resistance to first-generation compounds like warfarin [1]. In cases where standard VKAs fail to achieve effective anticoagulation in resistant rodent strains, Tioclomarol maintains efficacy due to its distinct structural features, including the 5-chlorothiophene group, which enhances binding to the vitamin K epoxide reductase enzyme [2].

Rodenticide Resistance Pest control Anticoagulant

Physicochemical Differentiation: Lipophilicity and pKa Profile of Tioclomarol Versus Class Members

Tioclomarol exhibits a high logP value of 6.122 and calculated pKa values of 4.23 (acidic) and 11.41 (acidic) [1]. These physicochemical parameters differ substantially from those of other VKAs. For comparison, warfarin has a reported logP of approximately 2.7-3.4, and acenocoumarol has a logP of roughly 2.2 [2]. The elevated lipophilicity of Tioclomarol impacts tissue distribution, plasma protein binding, and metabolic clearance pathways, directly influencing its pharmacokinetic behavior and drug-drug interaction potential.

Lipophilicity LogP pKa Physicochemical properties

Structural Specificity: Unique 5-Chlorothiophene Moiety Distinguishes Tioclomarol from Other Coumarin Anticoagulants

Tioclomarol incorporates a distinctive 5-chlorothiophene group in its molecular structure, which is absent in warfarin, acenocoumarol, and phenprocoumon [1]. This structural feature is hypothesized to contribute to its enhanced potency and altered metabolic stability. The presence of this heterocyclic substituent distinguishes Tioclomarol from the phenylpropanoid-derived coumarins and may influence its interaction with cytochrome P450 enzymes and other metabolic pathways [2].

Structure-activity relationship SAR Anticoagulant Vitamin K antagonist

Adverse Effect Profile: Tioclomarol Displays Comparable Bleeding Risk to Warfarin but with Distinct Drug Interaction Patterns

The adverse effect profile of Tioclomarol is characterized by a bleeding risk consistent with the VKA class, including ecchymoses, epistaxis, gastrointestinal hemorrhage, and, in rare cases, intracranial bleeding [1] [2]. However, Tioclomarol's specific metabolic pathways lead to a unique spectrum of drug-drug interactions. DrugBank lists interactions with NSAIDs (e.g., aceclofenac, acemetacin), other anticoagulants (e.g., acenocoumarol), and antiplatelet agents (e.g., abciximab) [3]. The risk of bleeding is elevated when Tioclomarol is co-administered with these agents, a pattern that, while similar to warfarin in principle, may differ in magnitude and specific interacting partners due to Tioclomarol's distinct metabolism.

Adverse effects Bleeding risk Drug interactions Safety

Reported Melting Point Variation: Tioclomarol (115-118 °C) vs. Warfarin (161-162 °C)

Tioclomarol is reported to have a melting point of 115-118 °C . In contrast, warfarin exhibits a significantly higher melting point of 161-162 °C [1]. This 43-47 °C difference reflects distinct crystalline packing forces and intermolecular interactions dictated by Tioclomarol's unique molecular structure, particularly the presence of the 5-chlorothiophene and 4-chlorophenyl substituents. Such thermal property variation serves as a practical quality control and identity verification parameter.

Melting point Purity Characterization Analytical chemistry

Tioclomarol Application Scenarios: Evidence-Based Use Cases for Procurement


Pharmacokinetic Modeling of Extended Half-Life Anticoagulants

Researchers developing in silico models of anticoagulant pharmacokinetics should utilize Tioclomarol as a representative long-half-life VKA. Its reported extended half-life [1] makes it an ideal candidate for studying the relationship between lipophilicity (logP 6.122) , tissue distribution, and duration of action. Comparative studies with warfarin (half-life ~40 h) and acenocoumarol (half-life 8-11 h) can elucidate the structural determinants of VKA clearance.

Mechanistic Investigation of Vitamin K Antagonist Resistance

Tioclomarol is essential for research into anticoagulant resistance mechanisms. Its classification as a second-generation rodenticide effective against warfarin-resistant strains [2] positions it as a critical tool for investigating VKORC1 mutations and other resistance pathways. Studies comparing the binding affinity and inhibition kinetics of Tioclomarol versus warfarin in wild-type and mutant VKOR enzymes can reveal the molecular basis of differential susceptibility.

Structure-Activity Relationship (SAR) Studies of Coumarin Anticoagulants

The unique 5-chlorothiophene moiety of Tioclomarol [3] distinguishes it from phenylpropanoid-derived VKAs. SAR studies aiming to correlate substituent effects with anticoagulant potency, metabolic stability, or CYP450 interaction profiles should include Tioclomarol as a key comparator. Its distinct structure provides a valuable data point for mapping the chemical space associated with VKA activity and toxicity.

Development of Analytical Methods for Anticoagulant Detection and Quantification

Analytical chemists developing LC-MS/MS methods for the simultaneous detection of multiple anticoagulants in biological matrices must include Tioclomarol. Validated methods for detecting Tioclomarol alongside other VKAs and rodenticides are essential for forensic toxicology, environmental monitoring, and therapeutic drug monitoring [4]. Its distinct mass and fragmentation pattern necessitate method validation for accurate quantitation.

Technical Documentation Hub

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